molecular formula C17H19ClN2O4S B2854734 ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 929865-77-0

ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

Cat. No. B2854734
CAS RN: 929865-77-0
M. Wt: 382.86
InChI Key: WLERAZUPABZOAS-UHFFFAOYSA-N
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Description

The compound “ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate” is a type of pyrano[4,3-b]pyridine derivative . Pyridine derivatives are used as synthons in the design of new fused heterocyclic systems and they attract much interest from the viewpoint of searching for new biologically active compounds .


Synthesis Analysis

Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carbox­ylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .


Molecular Structure Analysis

The molecular formula of the compound is C26H23N3O4S . The calculated percentages of the elements are: Carbon 65.94%, Hydrogen 4.90%, Nitrogen 8.87%, and Sulfur 6.77% .


Chemical Reactions Analysis

The starting material was ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]­thieno[3,2-e]pyridine-2-carboxylate . Ester 1 reacted with concentrated hydrazine hydrate to give 80% of hydra­zide 2 . The reaction of 1 with phenyl chloroformate afforded N-phenoxycar­bonyl derivative 3 .


Physical And Chemical Properties Analysis

The IR spectrum of the hydrazide form of the compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH2 group and carbonyl band at 1602 cm –1 . In the 1H NMR spec­trum, protons of the hydrazide group resonated at δ 4.40 (NH2) and 8.88 ppm (NH) .

Scientific Research Applications

Synthesis of Water-Soluble Bunte Salts

This compound is utilized in the synthesis of new water-soluble Bunte salts. Bunte salts are known for their utility in introducing sulfur-containing fragments into molecules. They are water-soluble even with lipophilic fragments and have applications in organic synthesis as surrogates of sulfur, in the synthesis of metal nanoparticles, and as complexing agents .

Development of Pharmacophoric Heterocyclic Units

The chloroacetamides derived from this compound react with sodium thiosulfate to afford S-alkylthiosulfates with pharmacophoric heterocyclic units. These units are significant in medicinal chemistry, as they form the core subunit of various biologically active molecules .

Herbicide Antidotes

Functionalized 3-(substituted amino)thieno[2,3-b]pyridines derived from this compound have been prepared and some have shown to be strong herbicide antidotes. This application is particularly important in agricultural chemistry where controlling the effects of herbicides is crucial .

Anticancer and Antitumor Agents

The thieno[2,3-b]pyridine motif, which is present in this compound, is found in a large number of molecules with anticancer and antitumor activities. Derivatives of this compound have been used to create agents that demonstrate diverse biological activities ranging from anticancer to antimicrobial .

Inhibitors of Viral Replication

The compound has been used to synthesize derivatives that act as inhibitors of viral replication, including HIV. This is due to the presence of the 3-aminothieno[2,3-b]pyridine structure, which is a privileged structure in medicinal chemistry .

Modulators of Enzyme Activity

Derivatives of this compound have been reported as modulators of enzyme activity, including ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, which play a role in regulating protein degradation within cells .

properties

IUPAC Name

ethyl 6-[(2-chloroacetyl)amino]-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-23-16(22)14-13(20-12(21)7-18)10-5-9-8-24-17(2,3)6-11(9)19-15(10)25-14/h5H,4,6-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLERAZUPABZOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

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